molecular formula C18H19ClN2O3 B3083758 [(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid CAS No. 1142205-02-4

[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid

Cat. No.: B3083758
CAS No.: 1142205-02-4
M. Wt: 346.8 g/mol
InChI Key: HUSCEQFEKOLSPK-UHFFFAOYSA-N
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Description

“[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid” is a chemical compound with the molecular formula C18H19ClN2O3 . It is used in proteomics research .


Molecular Structure Analysis

The molecular weight of this compound is 346.81 . The molecular structure consists of a chlorophenyl group, an ethylamino group, an oxoethyl group, a phenylamino group, and an acetic acid group .

Scientific Research Applications

Synthesis and Characterization in Antimicrobial Agents

[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid has been utilized in the synthesis and characterization of new quinazolines, demonstrating potential as antimicrobial agents. Research shows that these compounds can be effective against various bacterial and fungal strains, such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans (Desai, Shihora, & Moradia, 2007).

Application in Antimicrobial Activity

Further studies have involved the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, with evaluations of their antimicrobial activities. These synthesized compounds, including derivatives of this compound, have shown notable antimicrobial efficacy compared to standard drugs (Patel & Shaikh, 2011).

Role in Corrosion Inhibition

Another interesting application is in the field of corrosion inhibition. Quinoxaline compounds derived from this compound have been studied for their efficiency as corrosion inhibitors, especially for copper in nitric acid media. Quantum chemical calculations have been employed to establish relationships between molecular structures and inhibition efficiency (Zarrouk et al., 2014).

Synthesis of CNS Depressant Agents

Additionally, the compound has been used in the synthesis of novel derivatives for CNS depressant activity. This research has indicated that certain electron-donating groups on the phenyl ring of the title compounds can significantly influence CNS depressant activity (Bhattacharjee, Saravanan, Mohan, & Arora, 2013).

Contribution to HPLC Method Development

Moreover, the compound has been employed in the development of a high-performance liquid chromatography method with fluorescence detection for the determination of amines. This method utilizes a derivatization reaction, proving to be a sensitive and efficient analytical technique (You et al., 2006).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. As it is used in proteomics research , it might interact with proteins or other biological molecules, but the exact mechanism is not clear.

Future Directions

The future directions for the use of this compound are not specified in the available resources. Given its use in proteomics research , it may continue to be used in this field, potentially contributing to new discoveries about protein structure and function.

Properties

IUPAC Name

2-(N-[2-[2-(3-chlorophenyl)ethylamino]-2-oxoethyl]anilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c19-15-6-4-5-14(11-15)9-10-20-17(22)12-21(13-18(23)24)16-7-2-1-3-8-16/h1-8,11H,9-10,12-13H2,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSCEQFEKOLSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NCCC2=CC(=CC=C2)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid
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[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid
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[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid
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[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid
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[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid
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[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid

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